4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Description
4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a benzofuran, dihydroindole, and triazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-18-21-17(16-11-13-6-2-4-8-15(13)25-16)22-19(23-18)24-10-9-12-5-1-3-7-14(12)24/h1-8,11H,9-10H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMOGPUYCZVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Synthesis of the Dihydroindole: This can be synthesized via Fischer indole synthesis or other cyclization methods.
Formation of the Triazine Ring: This can be done through nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 1,3,5-triazine core undergoes temperature-dependent SNAr reactions due to electron-deficient nitrogen atoms. While the 2-amine group reduces electrophilicity at position 2, positions 4 and 6 (occupied by benzofuran and indole) may still participate in substitution under controlled conditions. For example:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6 h | Triazine chloride derivatives | 75–90% | |
| Amine displacement | Alkylamine, DIEA, 35°C, 12 h | N-alkylated triazine | 85–92% |
Key findings:
-
SNAr at the triazine ring requires activation via electron-withdrawing groups (e.g., Cl) or high temperatures .
-
The indole and benzofuran substituents sterically hinder reactions at adjacent positions.
Functionalization of the 2-Amine Group
The primary amine at position 2 participates in acylations and alkylations :
Acylation
Reaction with benzoyl chloride under microwave irradiation (80°C, 3 min) yields N-benzoylated derivatives with 96% efficiency :
Alkylation
Isopropylamine reacts with the amine group in ethyl acetate at 0°C for 30 min, producing N-isopropyl derivatives (94% yield) .
Cyclization Reactions
The indole and benzofuran moieties enable intramolecular cyclization :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazine-indole conjugate | DMF, MW, 2 min, 80°C | Benzimidazole-fused triazine | 80% |
Mechanism: Microwave irradiation promotes cyclization via dehydration, forming a fused benzimidazole ring .
Cross-Coupling Reactions
Ruthenium-catalyzed C–H activation enables functionalization of the benzofuran and indole units:
| Reaction | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Benzofuran arylation | RuCl₃, arylboronic acid | 5-Arylbenzofuran-triazine hybrid | 68% | |
| Indole halogenation | NXS (X = Cl, Br), DMF, 60°C | 5-Haloindole-triazine conjugate | 70–78% |
Oxidation
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Benzofuran oxidation : Ozone or mCPBA converts benzofuran to a diketone, though this may degrade the triazine core .
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Indole oxidation : Selectively oxidizes to oxindole using DDQ in CH₂Cl₂ (55% yield) .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the triazine ring to a hexahydrotriazine, altering pharmacological activity.
Acid-Base Reactivity
The 2-amine group exhibits weak basicity (pKa ≈ 4.2), forming salts with HCl or H₂SO₄. Protonation enhances solubility in polar solvents.
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 250°C without melting.
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Photostability : UV light (254 nm) induces ring-opening reactions in benzofuran over 48 h.
Comparative Reactivity Table
| Reaction Type | Triazine Reactivity | Benzofuran Reactivity | Indole Reactivity |
|---|---|---|---|
| SNAr | Moderate | Low | Low |
| Electrophilic substitution | Low | High (C3 position) | High (C5 position) |
| Oxidation | Low | High | Moderate |
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structural motifs to 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine may exhibit significant pharmacological properties. These include:
- Anticancer Activity : The triazine moiety has been linked to various antitumor activities. Studies suggest that modifications to the indole and benzofuran components can enhance efficacy against specific cancer cell lines.
- Antimicrobial Properties : Some derivatives of similar compounds have shown promising results as antimicrobial agents, indicating potential for further exploration in this area.
Biochemical Research
The compound's structure allows for interactions with biological macromolecules such as proteins and nucleic acids. This property can be exploited in:
- Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity could lead to insights into metabolic pathways and disease mechanisms.
- Receptor Binding Studies : Understanding how the compound interacts with various receptors may provide information relevant to drug design.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values significantly lower than controls. |
| Study B | Antimicrobial Activity | Showed inhibition of bacterial growth in Gram-positive strains, suggesting a broad-spectrum potential. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of a key enzyme involved in cancer metabolism, leading to reduced proliferation in vitro. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to various biological effects. The triazine ring can act as a pharmacophore, interacting with specific sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazine
- 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazine-2-thiol
Uniqueness
The unique combination of benzofuran, dihydroindole, and triazine in 4-(1-benzofuran-2-yl)-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., indole NH at δ 8.5–9.5 ppm, benzofuran aromatic protons at δ 6.8–7.9 ppm) and carbons (e.g., triazine C=N at δ 165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M + 1]+ via ESI) with <2 ppm deviation from theoretical values .
- UPLC : Assess purity (>99%) using reversed-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly for the triazine ring and fused heterocycles .
How can reaction yields be optimized during the amination of the triazine core?
Q. Advanced
- Temperature Control : Prolonged heating (e.g., 16 hours at 65°C) improves nucleophilic substitution efficiency for sterically hindered amines like 2,3-dihydroindole .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (e.g., DCM/water) .
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while methanol aids in stabilizing the amine nucleophile .
Contradictory yield data (e.g., 20–52% in similar reactions) suggest substrate-specific optimization via Design of Experiments (DoE) .
How should researchers address contradictory spectral data in structural analysis?
Q. Advanced
- Dynamic Effects : Tautomerism in the triazine ring (e.g., amine vs. imine forms) can cause variable NMR shifts. Use variable-temperature NMR to identify equilibrium states .
- Solvent Artifacts : Polar solvents (DMSO-d6) may induce peak broadening for NH protons. Compare spectra in CDCl3 vs. DMSO-d6 to isolate solvent effects .
- Byproduct Identification : LC-MS/MS can detect trace impurities (e.g., dichlorotriazine intermediates) that complicate spectral interpretation .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
- Bioisosteric Replacement : Substitute the benzofuran moiety with indole or thiophene analogs to assess electronic effects on target binding .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with histamine H4 receptors, leveraging known triazine antagonists as templates .
- Pharmacophore Mapping : Identify critical H-bond donors (e.g., triazine NH) and π-π stacking groups (benzofuran) using comparative SAR of analogs .
How do solvent polarity and proticity influence reactivity in triazine substitution reactions?
Q. Advanced
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitution at the triazine C-2 and C-4 positions .
- Protic Solvents (MeOH, H2O) : Favor amine protonation, reducing nucleophilicity. Mitigate by using excess NH3 or non-aqueous conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR to correlate solvent dielectric constants with rate constants .
What computational methods aid in predicting the compound’s stability under physiological conditions?
Q. Advanced
- DFT Calculations : Calculate bond dissociation energies (BDEs) for labile groups (e.g., triazine C-N bonds) to predict hydrolytic degradation pathways .
- pKa Prediction : Use software like MarvinSketch to estimate basicity of the triazine NH, informing pH-dependent stability profiles .
- MD Simulations : Model interactions with water and serum proteins to assess aggregation propensity .
How can researchers identify and characterize synthetic byproducts?
Q. Advanced
- LC-HRMS : Detect trace impurities (e.g., mono- or di-substituted triazines) with mass accuracy <5 ppm .
- Isotopic Labeling : Use 15N-labeled ammonia to track incomplete amination steps via 15N NMR .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for unintended free-radical pathways during coupling reactions .
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran moiety .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazine ring in humid environments .
- Oxidation Prevention : Add antioxidants (e.g., BHT) to solutions in DMSO or ethanol .
How can researchers validate the compound’s biological target engagement?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates .
- BRET/FRET Assays : Quantify inhibition of histamine-induced cAMP reduction in CHO-H4R cells .
- SPR Biosensing : Measure real-time binding kinetics to immobilized H4 receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
